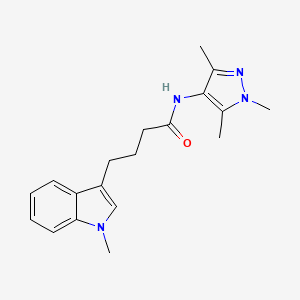
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an indole ring and a pyrazole ring, both of which are known for their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methylindole, is subjected to a Friedel-Crafts acylation reaction to introduce a butanoyl group at the 3-position of the indole ring.
Formation of the Pyrazole Derivative: 1,3,5-trimethylpyrazole is synthesized through the condensation of acetylacetone with hydrazine hydrate.
Coupling Reaction: The indole derivative and the pyrazole derivative are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the butanamide moiety to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets. The indole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)butanamide: Lacks the trimethyl substitution on the pyrazole ring.
4-(1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide: Lacks the methyl substitution on the indole ring.
4-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)butanamide: Lacks both the trimethyl substitution on the pyrazole ring and the methyl substitution on the indole ring.
Uniqueness
The presence of both the 1-methyl-1H-indol-3-yl and 1,3,5-trimethyl-1H-pyrazol-4-yl groups in 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide makes it unique. These substitutions can significantly influence the compound’s biological activity and chemical reactivity, distinguishing it from other similar compounds.
特性
分子式 |
C19H24N4O |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
4-(1-methylindol-3-yl)-N-(1,3,5-trimethylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C19H24N4O/c1-13-19(14(2)23(4)21-13)20-18(24)11-7-8-15-12-22(3)17-10-6-5-9-16(15)17/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,20,24) |
InChIキー |
ZXWRZZBDAQMJLK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-N'-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B12178459.png)
![3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12178460.png)

![6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12178470.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12178471.png)
![4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B12178474.png)
![methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12178478.png)
![N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B12178486.png)

![6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12178500.png)
![1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12178510.png)
![N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide](/img/structure/B12178519.png)

![3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12178530.png)
